molecular formula C29H31N5O3 B2898045 N-(5-chloro-2-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide CAS No. 1251595-93-3

N-(5-chloro-2-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide

Cat. No. B2898045
CAS RN: 1251595-93-3
M. Wt: 497.599
InChI Key: QCKUCANIZSJQNM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-quinoxalin-2-ylphenoxy)propanamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. QNZ has been shown to inhibit the activity of a transcription factor called NF-κB, which is involved in the regulation of genes that control cell growth and survival.

Scientific Research Applications

Synthesis and Corrosion Inhibition

  • Experimental and Computational Studies on Propanone Derivatives of Quinoxaline : This study investigated two quinoxaline-based propanones as inhibitors of mild steel corrosion in hydrochloric acid, demonstrating the potential of quinoxaline derivatives in corrosion protection. The research highlighted the importance of molecular structure in corrosion inhibition efficiency, suggesting applications of similar compounds in materials science and engineering (Olasunkanmi & Ebenso, 2019).

Antimicrobial and Anticancer Activities

  • Green Synthesis of Quinoxaline Sulfonamides with Antibacterial Activity : This study explored the synthesis of quinoxaline derivatives with potential antibacterial properties. It shows the utility of these compounds in developing new antimicrobial agents, indicating possible research applications in pharmaceuticals and medicinal chemistry (Alavi et al., 2017).

  • Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates : This research focused on synthesizing compounds based on the quinoxaline structure and testing their anticancer activity. It highlights the relevance of such compounds in the development of new anticancer drugs, pointing to a potential application in cancer research (El Rayes et al., 2019).

Structural and Fluorescence Studies

  • Structural Aspects and Properties of Salt and Inclusion Compounds of 8-hydroxyquinoline Based Amides : Investigating the structural properties of quinoxaline derivatives, this study explored the formation of salts and inclusion compounds, contributing to the understanding of their chemical behavior and potential applications in materials science and fluorescence studies (Karmakar et al., 2007).

Antituberculosis Agents

  • Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium Tuberculosis Agents : This study involved synthesizing quinoxaline derivatives to evaluate their antituberculosis activity. It underscores the importance of quinoxaline compounds in developing new treatments for tuberculosis, indicating a significant area of research within infectious diseases (Jaso et al., 2005).

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-3-36-24-12-8-21(9-13-24)19-31-28(35)23-14-17-34(18-15-23)27-25(5-4-16-30-27)29-32-26(33-37-29)22-10-6-20(2)7-11-22/h4-13,16,23H,3,14-15,17-19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKUCANIZSJQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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